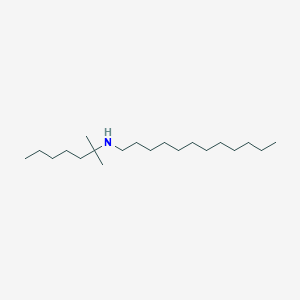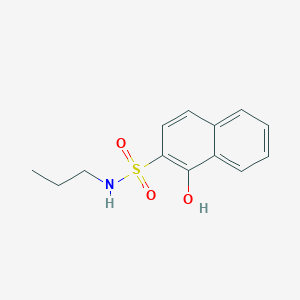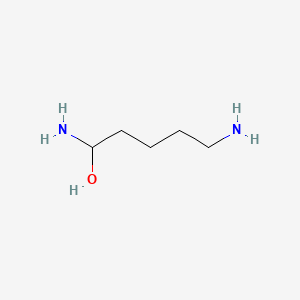
1,5-Diaminopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diaminopentan-1-OL is an organic compound with the molecular formula C5H14N2O It is a diamine alcohol, which means it contains both amine (-NH2) and alcohol (-OH) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1,5-dinitropentane, which is obtained from the nitration of pentane. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes. For example, certain strains of bacteria can be genetically engineered to produce this compound from glucose through a series of enzymatic reactions. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1,5-Diaminopentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Diaminopentan-1-OL involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,5-Diaminopentan-1-OL can be compared with other similar compounds such as:
Cadaverine (1,5-Diaminopentane): Similar structure but lacks the alcohol group, making it less versatile in certain chemical reactions.
Putrescine (1,4-Diaminobutane): Shorter carbon chain and lacks the alcohol group, leading to different chemical properties and applications.
Hexamethylenediamine (1,6-Diaminohexane): Longer carbon chain, used primarily in the production of nylon
This compound stands out due to the presence of both amine and alcohol functional groups, providing unique reactivity and versatility in various applications.
Properties
CAS No. |
50973-95-0 |
|---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
1,5-diaminopentan-1-ol |
InChI |
InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2 |
InChI Key |
TWXAIFWRWDKHFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


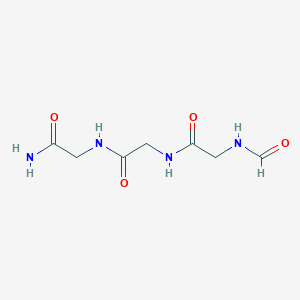
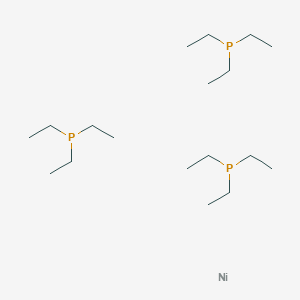

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
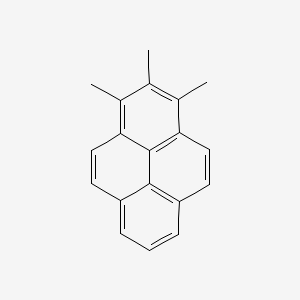
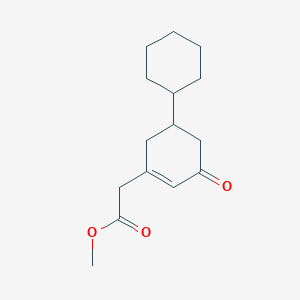

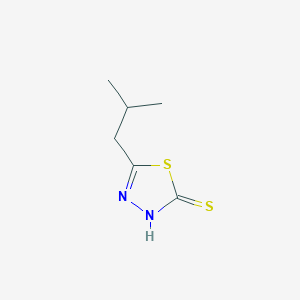
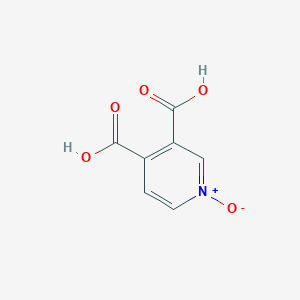

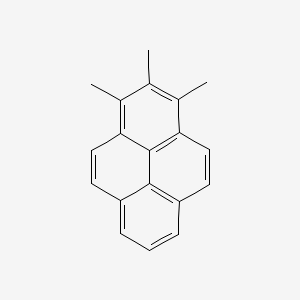
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
